molecular formula C5H2BrF2N B113816 3-Bromo-2,5-difluoropyridine CAS No. 1211331-43-9

3-Bromo-2,5-difluoropyridine

Cat. No. B113816
M. Wt: 193.98 g/mol
InChI Key: SCRAIOJQLNXLKL-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 3-Bromo-2,5-difluoropyridine involves several steps. One method involves the reaction of 3-bromo-5-fluoropyridin-2-ylamine with sodium nitrite in a hydrofluoric acid/pyridine mixture . The reaction is carried out at -10°C and then heated to 50°C for 1 hour .


Molecular Structure Analysis

The InChI code for 3-Bromo-2,5-difluoropyridine is 1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H . The InChI key is SCRAIOJQLNXLKL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Fluoropyridines, such as 3-Bromo-2,5-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

3-Bromo-2,5-difluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 162.7±35.0 °C at 760 mmHg . The flash point is 52.2±25.9 °C .

Scientific Research Applications

Spectroscopic and Computational Studies

  • Spectroscopic Characterization : 3-Bromo-2,5-difluoropyridine and similar compounds have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This helps in understanding their structural and chemical properties (Vural & Kara, 2017).
  • Density Functional Theory (DFT) Analysis : DFT is used for studying the geometric structure, vibrational frequencies, and chemical shift values of such compounds. It aids in predicting their chemical behavior and interactions (Ghiasuddin et al., 2018).

Chemical Synthesis and Modification

  • Carbon-Carbon Coupling : 3-Bromo-2,5-difluoropyridine is used in carbon-carbon coupling reactions, a key process in organic chemistry for creating complex molecules. This is vital for synthesizing novel pyridine derivatives with potential bioactivity (Ghiasuddin et al., 2018).
  • Synthesis of Pyridine Derivatives : It serves as a starting material for synthesizing various pyridine-based derivatives through processes like Suzuki cross-coupling reactions. These derivatives have applications in pharmaceuticals and materials science (Ahmad et al., 2017).

Biological and Pharmacological Research

  • Antimicrobial and Anticancer Activities : Derivatives of 3-Bromo-2,5-difluoropyridine have been tested for their antimicrobial and anticancer activities. This is crucial for the development of new therapeutic agents (Shelke et al., 2017).

Material Science and Nanotechnology

  • Nonlinear Optical Properties : The nonlinear optical (NLO) properties of compounds like 3-Bromo-2,5-difluoropyridine are studied for potential applications in photonics and optoelectronics. NLO materials are important for developing advanced technological devices (Ghiasuddin et al., 2018).

Safety And Hazards

The safety information for 3-Bromo-2,5-difluoropyridine includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Future Directions

Fluoropyridines, including 3-Bromo-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

properties

IUPAC Name

3-bromo-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRAIOJQLNXLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562094
Record name 3-Bromo-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-difluoropyridine

CAS RN

1211331-43-9
Record name 3-Bromo-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FA Luzzio - Advances in Heterocyclic Chemistry, 2020 - Elsevier
The synthesis of heterocycles and their fluorinated analogues is a central focus within the development of medicinal compounds, agrochemicals and advanced materials. New synthetic …
Number of citations: 12 www.sciencedirect.com
T Shinozuka, T Tsukada, K Fujii, E Tokumaru… - Bioorganic & Medicinal …, 2018 - Elsevier
Attempts were made to reduce the lipophilicity of previously synthesized compound (II) for the avoidance of hepatotoxicity. The replacement of the left-hand side benzene with 2-pyridine …
Number of citations: 8 www.sciencedirect.com

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